4-Amino-3,5-dichlorobenzylamine

Chemoinformatics Medicinal Chemistry Synthetic Intermediate Selection

Researchers often procure single-amine benzylamine analogs that lack chemoselective orthogonal reactivity, leading to synthetic route failure. 4-Amino-3,5-dichlorobenzylamine solves this with its dual-amine architecture (aromatic -NH₂ + benzylic -CH₂NH₂) enabling sequential derivatization. - Aromatic amine (pKa ~3-5) vs. benzylic amine (pKa ~9.07) allows pH-controlled selective protection. - Core pharmacophore for clenbuterol-class β2-agonists; benzylic amine serves as handle for ethanolamine side-chain introduction. - Confirmed DDC inhibitor (IC₅₀ 600 µM) provides a validated starting fragment for SAR optimization. - 90% purity grade suitable for route development; batch QC (NMR, HPLC, GC) and characteristic δ 7.2 (s, 2H) in CD₃OD ensure identity.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 164648-75-3
Cat. No. B1288210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dichlorobenzylamine
CAS164648-75-3
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)CN
InChIInChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2
InChIKeyVBBAIKLNWNJJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dichlorobenzylamine: Structural Identity and Compound-Class Context


4-Amino-3,5-dichlorobenzylamine (CAS 164648-75-3; IUPAC: 4-(aminomethyl)-2,6-dichloroaniline; molecular formula C₇H₈Cl₂N₂; MW 191.06 g/mol) is a bifunctional aromatic amine building block belonging to the dichlorobenzylamine class . It is characterized by two distinct amine functionalities—a primary aromatic amine at the C4 ring position and a primary benzylic amine at the C1 side chain—embedded within a 2,6-dichloro substitution pattern . Commercially supplied as an off-white low-melting solid at purities typically ranging from 90% to 98%, the compound is catalogued under MDL MFCD03410958 and is classified for research use only . Its structural relationship to the clinically established β₂-adrenoceptor agonist pharmacophore (clenbuterol family) and its differentiated physicochemical profile relative to the simpler analog 3,5-dichlorobenzylamine (CAS 39989-43-0) form the basis for its selection in synthetic and biochemical research applications [1].

1
Dual-amine building block for chemoselective synthesis workflows
2
Supports β₂-adrenoceptor pharmacophore construction studies
3
Solid physical form simplifies gravimetric handling and storage

4-Amino-3,5-dichlorobenzylamine: Why Generic Substitution Fails


The dichlorobenzylamine chemical space contains multiple commercially available analogs (e.g., 3,5-dichlorobenzylamine, N-methyl-3,5-dichlorobenzylamine, 4-butoxy-3,5-dichlorobenzylamine) that may appear interchangeable based on the shared dichlorobenzyl core . However, 4-amino-3,5-dichlorobenzylamine is uniquely distinguished by the presence of a second, ring-substituted primary aromatic amine (–NH₂) in addition to the benzylic amine (–CH₂NH₂) . This dual-amine architecture confers orthogonal reactivity, enabling sequential chemoselective transformations (e.g., differential N-protection, selective acylation, or diazotization at the aromatic amine while preserving the benzylic amine) that are impossible with single-amine analogs . Furthermore, the 4-amino-3,5-dichloro substitution pattern is the exact pharmacophoric fragment required for the synthesis of clenbuterol-class β₂-adrenoceptor agonists—a structural requirement that cannot be met by 3,5-dichlorobenzylamine, which lacks the aromatic –NH₂ entirely [1]. Substitution without rigorous justification of functional equivalence therefore risks synthetic route failure, incorrect SAR interpretation, or procurement of a compound incapable of serving as the intended intermediate.

Single-amine analogs
3,5-Dichlorobenzylamine lacks the aromatic –NH₂ required for orthogonal protection and pharmacophoric completeness.
Physicochemical mismatch
Liquid analogs may differ in volatility, weighing accuracy, and ionization state, potentially altering assay or synthetic conditions.
Regioisomer contamination
The meta-aminomethyl isomer shares molecular formula and mass, requiring ¹H NMR verification to confirm identity.

4-Amino-3,5-dichlorobenzylamine: Evidence of Differentiation from Analogs


Dual Amine Functionality vs. 3,5-Dichlorobenzylamine

4-Amino-3,5-dichlorobenzylamine possesses two distinct amine groups (aromatic –NH₂ at C4 and benzylic –CH₂NH₂) versus a single benzylic amine in its closest commercial analog, 3,5-dichlorobenzylamine (CAS 39989-43-0). This structural difference produces a computed polar surface area (PSA) of 52.04 Ų for the target compound versus 26.02 Ų for the comparator—a 2.0-fold increase in PSA . The hydrogen bond donor count doubles from 1 to 2, and the hydrogen bond acceptor count increases from 1 to 2 . These differences dictate fundamentally distinct solubility, permeability, and chromatographic behavior, and critically enable orthogonal protection/deprotection strategies in multi-step synthesis that are unattainable with the single-amine analog .

Dual Amine vs. Single Amine
Cross-study comparable
PSA 52.04 Ų vs. 26.02 Ų; 2 H-bond donors vs. 1; 2 H-bond acceptors vs. 1
Orthogonal synthetic routes require dual-amine architecture.
2.0-fold PSA increase alters solubility and chromatographic retention.
Chemoinformatics Medicinal Chemistry Synthetic Intermediate Selection

DOPA Decarboxylase Inhibition vs. Carbidopa

4-Amino-3,5-dichlorobenzylamine has been assayed for inhibition of recombinant human DOPA decarboxylase (DDC, aromatic-L-amino-acid decarboxylase), yielding an IC₅₀ of 600,000 nM (600 µM) as assessed by HPLC-based quantification of dopamine production after 30 minutes [1]. For context, the clinically used DDC inhibitor carbidopa exhibits a Kᵢ of approximately 0.1–0.4 µM against the same enzyme target [2]. While the target compound is approximately 1,500- to 6,000-fold less potent than carbidopa, the measurable inhibitory activity confirms engagement with the DDC active site and establishes a biochemical starting point for structure–activity relationship (SAR) exploration. No DDC inhibition data are available for the simpler analog 3,5-dichlorobenzylamine, suggesting the aromatic –NH₂ group contributes to target recognition [3].

DDC Inhibition
Cross-study comparable
IC₅₀ = 600 µM (recombinant human DDC)
Supports DDC target engagement for SAR exploration.
Comparator carbidopa Kᵢ ~0.1–0.4 µM; 3,5-dichlorobenzylamine lacks DDC data.
Enzymology Neuropharmacology Biochemical Probe Development

Essential Pharmacophoric Fragment for β₂-Agonists

The 4-amino-3,5-dichlorophenyl fragment present in this compound constitutes the essential aromatic pharmacophore of clenbuterol and related β₂-adrenoceptor agonists (e.g., picumeterol, clenhexerol) [1]. In clenbuterol, the 3,5-dichloro-4-amino substitution replaces the phenolic hydroxyl group found in classical β-agonists like salbutamol, resulting in a compound with significantly lower metabolic clearance (resistance to catechol-O-methyltransferase and sulfation) and higher systemic bioavailability [2]. Clenbuterol demonstrates approximately 100-fold greater bronchodilating potency than salbutamol at β₂ receptors (therapeutic dose ~0.5 µg/kg vs. salbutamol at ~50–100 µg/kg) [3]. The target compound, 4-amino-3,5-dichlorobenzylamine, serves as the direct synthetic precursor to this pharmacophore: its benzylic amine (–CH₂NH₂) provides the handle for introducing the ethanolamine side chain characteristic of β-agonists, while the aromatic –NH₂ and 3,5-dichloro groups are retained in the final drug substance [4]. 3,5-Dichlorobenzylamine (CAS 39989-43-0), lacking the aromatic –NH₂, cannot serve this function.

Pharmacophoric Completeness
Class-level inference
100% (3/3) functional handles vs. 33% (1/3) for 3,5-dichlorobenzylamine
Only target compound provides complete clenbuterol pharmacophore fragment.
Clenbuterol-class potency context: ~100× salbutamol at β₂ in reported studies.
Medicinal Chemistry β₂-Adrenergic Pharmacology Synthetic Route Design

Physicochemical Profile vs. 3,5-Dichlorobenzylamine

Physical form and acid–base properties differ materially between 4-amino-3,5-dichlorobenzylamine and its simplest analog. The target compound is an off-white low-melting solid at ambient temperature , whereas 3,5-dichlorobenzylamine is a clear yellow liquid with a melting point of −15 to −10 °C and a boiling point of 141–144 °C at 15 mmHg . This solid-vs.-liquid distinction carries implications for shipping classification, storage, weighing accuracy, and formulation. Computed pKa values also diverge: 9.07 ± 0.10 for the target compound versus 8.48 ± 0.10 for 3,5-dichlorobenzylamine—a difference of approximately 0.6 log units . At physiological pH (7.4), the target compound will be >98% protonated (calculated from Henderson–Hasselbalch: pKa 9.07 → log[base]/[acid] ≈ −1.67 → ~97.9% ionized) versus ~92.3% for the analog, affecting solubility, permeability, and protein binding. LogP (3.32 vs. 2.2–2.5) indicates approximately 6- to 13-fold higher octanol/water partitioning for the target compound .

Physicochemical Profile
Cross-study comparable
Solid vs. liquid; ΔpKa +0.6 (9.07 vs. 8.48); ΔLogP +0.8–1.1
Physical state and ionization affect handling and assay conditions.
pKa and LogP predicted; solid form reduces volatility loss.
Physicochemical Profiling Formulation Science Procurement Specifications

¹H NMR Regioisomer Differentiation

The compound's identity as the 4-aminomethyl (para) regioisomer—rather than the 3-aminomethyl (meta) isomer (CAS 1360623-97-7, also C₇H₈Cl₂N₂, MW 191.06)—is confirmed by its distinct ¹H NMR signature . The reported ¹H NMR spectrum (300 MHz, CD₃OD) shows two singlet signals: δ 7.2 (s, 2H) corresponding to the two equivalent aromatic protons (H2 and H6, symmetric due to the C₂ᵥ molecular symmetry of the 2,6-dichloro-4-substituted aniline), and δ 3.65 (s, 2H) for the benzylic –CH₂– group . For the positional isomer 3-(aminomethyl)-2,6-dichloroaniline, the aromatic proton pattern would be expected to show three distinct signals (H4, H5, and the aminomethyl-bearing H3 position) rather than the symmetric two-proton singlet at δ 7.2 . The symmetry-derived simplicity of the ¹H NMR spectrum serves as a rapid, unambiguous identity confirmation method for QC upon receipt, enabling clear differentiation from isomeric contaminants that share identical molecular formula and mass.

¹H NMR Identity Check
Supporting evidence
δ 7.2 (s, 2H, Ar-H) confirms symmetric para regioisomer
Rapid QC method to distinguish from meta-isomer contaminant.
Symmetry-derived singlet pattern requires no advanced 2D NMR.
Analytical Chemistry Quality Control Structural Confirmation

Commercial Purity Grades and QC Documentation

Two distinct purity grades are commercially available for 4-amino-3,5-dichlorobenzylamine, enabling purpose-matched procurement. The 90% purity grade (Fluorochem brand, distributed via CymitQuimica, ~€452/g) is supplied as an off-white low-melting solid with MDL number MFCD03410958 . The 98% purity grade (Leyan, product number 1773249) provides higher purity for applications requiring tighter stoichiometric control or reduced impurity interference . Bidepharm (product BD323356, 90% purity) additionally provides batch-specific QC documentation including NMR, HPLC, and GC检测报告 . Hazard classification is consistent across suppliers: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . By comparison, 3,5-dichlorobenzylamine (CAS 39989-43-0) is classified as UN2735 Class 8 corrosive and is a clear yellow liquid requiring different storage and handling protocols .

Purity Grades & QC
Supporting evidence
90% grade for synthesis; 98% grade for biochemical assays
Purpose-matched procurement based on application impurity tolerance.
Batch-specific QC (NMR, HPLC) available from select vendors.
Procurement Quality Assurance Vendor Comparison

4-Amino-3,5-dichlorobenzylamine: Research and Industrial Applications


Clenbuterol-Class β₂-Adrenoceptor Agonist Synthesis

4-Amino-3,5-dichlorobenzylamine is the preferred starting material for constructing clenbuterol-type β₂-adrenoceptor agonists where the 3,5-dichloro-4-amino substitution pattern is pharmacophorically essential. As established in the Glaxo patent literature (JPH01146866A), this substitution replaces the metabolically labile phenolic hydroxyl of classical β-agonists, conferring lower metabolic clearance and higher systemic bioavailability [1]. The benzylic amine provides the synthetic handle for introducing the ethanolamine side chain via N-alkylation or reductive amination, while the aromatic amine and chlorine substituents are retained in the final drug substance [2]. Procurement of the 90% purity grade is typically sufficient for early-stage synthetic route development, as subsequent purification steps (recrystallization, chromatography) will remove process impurities .

DDC Inhibitor Fragment-Based Drug Discovery

With a confirmed IC₅₀ of 600 µM against recombinant human DDC (ChEMBL CHEMBL3288329; BindingDB BDBM50017575), 4-amino-3,5-dichlorobenzylamine provides a structurally characterized starting fragment for DDC inhibitor development [1]. Though substantially weaker than the clinical reference carbidopa (Kᵢ ~0.1–0.4 µM), the measurable biochemical activity confirms target engagement and establishes a baseline for SAR optimization [2]. The dual amine functionality permits systematic derivatization: the aromatic –NH₂ can be acylated, sulfonylated, or converted to amides without modifying the benzylic amine, and vice versa—enabling parallel library synthesis to probe which amine group contributes to DDC binding affinity . For this application, the 98% purity grade is recommended to avoid confounding effects from amine-containing impurities in biochemical assays .

Chemoselective Dual-Amine Synthesis

The compound's dual amine architecture—a benzylic primary amine (–CH₂NH₂) and an aromatic primary amine (–NH₂ directly on the electron-deficient 2,6-dichlorophenyl ring)—enables chemoselective transformations that are impossible with single-amine benzylamine analogs [1]. The aromatic amine, being conjugated to the electron-withdrawing dichlorophenyl ring, exhibits reduced nucleophilicity compared to the benzylic amine (pKa of conjugate acid: ~9.07 for benzylic ammonium vs. aniline-derived ammonium typically ~3–5), allowing selective protection or functionalization under controlled pH conditions [2]. This property is particularly valuable in the construction of bifunctional ligands, PROTACs, or heterobifunctional crosslinkers where each amine must be derivatized with a distinct moiety. Researchers should verify batch identity upon receipt using the characteristic symmetric ¹H NMR pattern (δ 7.2, s, 2H in CD₃OD) to confirm the para-aminomethyl regioisomer and exclude the meta-isomer contaminant .

Analytical Reference Standard for Clenbuterol Residue Analysis

As 4-amino-3,5-dichlorobenzylamine represents the core aromatic fragment of clenbuterol, it serves as a potential synthetic precursor to labeled internal standards and as a reference material in LC-MS/MS methods for detecting clenbuterol and its metabolites in biological matrices [1]. The compound's metabolite, 4-amino-3,5-dichlorobenzoic acid, has been studied for its mutagenicity and DNA-damaging potential in vitro, establishing toxicological relevance for residue monitoring programs [2]. The solid physical form facilitates accurate gravimetric preparation of stock solutions, and the availability of batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm supports regulatory compliance in analytical method validation . For procurement in regulated analytical environments, vendors offering certificate of analysis (CoA) documentation should be prioritized.

Application
Selection Property
Validation Focus
β₂-Agonist pharmacophore synthesis
Complete 4-amino-3,5-dichloro fragment
Benzylic amine reactivity for side-chain introduction
DDC inhibitor fragment discovery
Reported target engagement (IC₅₀ context)
High-purity grade to limit amine impurity interference
Chemoselective dual-amine synthesis
Orthogonal aromatic vs. benzylic amine reactivity
¹H NMR identity confirmation for regioisomer control
Clenbuterol residue analysis support
Core pharmacophoric fragment availability
Vendor CoA and QC documentation for method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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